REACTION_CXSMILES
|
B(Br)(Br)[Br:2].[CH2:5]1[O:13][CH2:12][C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2>C(Cl)Cl>[Br:2][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[CH2:12][OH:13]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (oil bath) for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (50 mL)
|
Type
|
WASH
|
Details
|
The mixture was washed with H2O (100 mL), 50% saturated NaHCO3 (100 mL), H2O (100 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brownish solid, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.442 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |